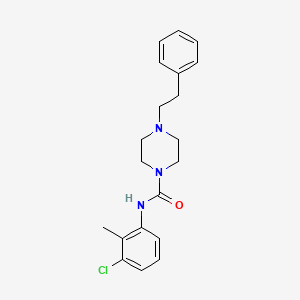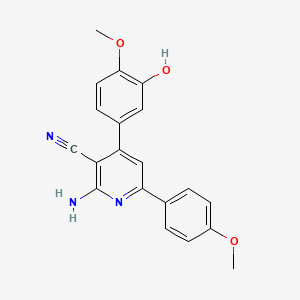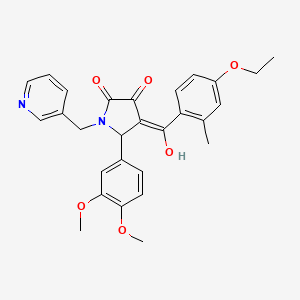
2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile, also known as MBPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MBPA is a member of the benzimidazole family, which has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.
作用機序
The mechanism of action of 2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cellular processes. In cancer cells, 2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. In viruses, 2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile has been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile has been shown to inhibit the production of certain cytokines, which are involved in inflammatory processes. In animal studies, 2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile has been shown to have a low toxicity profile, making it a viable candidate for further development.
実験室実験の利点と制限
One advantage of using 2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile has a wide range of potential applications in scientific research, including cancer research, antimicrobial development, and antiviral therapy. However, one limitation of using 2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile. One area of interest is in the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile and its potential applications in various fields of scientific research. Finally, the development of new formulations and delivery methods for 2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile may improve its bioavailability and efficacy in vivo.
In conclusion, 2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile is a promising compound with potential applications in a variety of scientific research fields. Its synthesis method has been optimized to yield high purity and yield, and its mechanism of action has been shown to inhibit the growth of cancer cells and certain viruses. While there are limitations to its use in lab experiments, the potential advantages of using 2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile make it a viable candidate for further research and development.
合成法
2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile can be synthesized through a multistep process, starting with the reaction of 2-aminobenzimidazole with 2-methylphenylacetonitrile. The resulting product is then reacted with methyl iodide to form the final product, 2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile. The synthesis of 2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile has been optimized to yield high purity and yield, making it a viable option for scientific research.
科学的研究の応用
2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile has shown potential in a variety of scientific research applications. One area of interest is in cancer research, as 2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. 2-(1-methyl-1H-benzimidazol-2-yl)-3-(2-methylphenyl)acrylonitrile has also been shown to have antiviral activity against certain viruses, including hepatitis C virus.
特性
IUPAC Name |
(Z)-2-(1-methylbenzimidazol-2-yl)-3-(2-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-13-7-3-4-8-14(13)11-15(12-19)18-20-16-9-5-6-10-17(16)21(18)2/h3-11H,1-2H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMSKKSDYWJPNH-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine](/img/structure/B5312420.png)
![N~4~-[2-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5312425.png)
![2-[5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5312427.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-(2-pyrazinylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5312430.png)
![1-{[ethyl(methyl)amino]acetyl}-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5312437.png)
![N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5312441.png)



![N-allyl-N'-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5312472.png)
![3-isobutyl-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5312484.png)